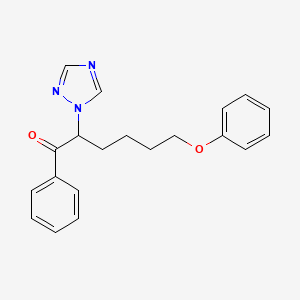

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is a synthetic compound that belongs to the class of triazole derivatives. It is known for its role as a strigolactone biosynthesis inhibitor, which has significant implications in plant biology and agriculture. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching and root architecture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one typically involves the following steps :

Starting Materials: The synthesis begins with 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and phenoxyhexanone as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at low temperatures (0°C) under a nitrogen atmosphere.

Formation of Intermediate: The intermediate product is formed through a nucleophilic substitution reaction.

Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one has several scientific research applications:

Plant Biology: It is used as a strigolactone biosynthesis inhibitor to study the role of strigolactones in plant growth and development

Agriculture: The compound is employed to regulate plant architecture, enhance crop yield, and manage parasitic weeds.

Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific biological pathways.

Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one involves the inhibition of strigolactone biosynthesis. Strigolactones are synthesized through a series of enzymatic reactions, and this compound interferes with these reactions, leading to reduced levels of strigolactones in plants . The molecular targets include enzymes such as DWARF27, CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8), and cytochrome P450 monooxygenases (CYP711A) .

Comparación Con Compuestos Similares

Similar Compounds

TIS108: Another triazole-type strigolactone biosynthesis inhibitor with similar properties.

GR24: A synthetic strigolactone analog used in research.

4-Br debranone: A compound with similar inhibitory effects on strigolactone biosynthesis.

Uniqueness

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific molecular structure, which allows it to effectively inhibit strigolactone biosynthesis. Its phenoxy and triazole groups contribute to its high affinity for the target enzymes, making it a potent inhibitor compared to other similar compounds .

Actividad Biológica

6-Phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one, commonly referred to as TIS108, is a synthetic compound belonging to the triazole class. It has garnered attention for its role as a strigolactone (SL) biosynthesis inhibitor. This article explores the biological activity of TIS108, particularly its effects on plant growth and development, alongside its potential implications in agricultural practices.

Chemical Structure and Properties

TIS108 has the molecular formula C20H21N3O2 and a CAS number of 1315459-30-3. Its structure features a phenoxy group and a triazole moiety, which are critical for its biological activity.

TIS108 functions primarily as an inhibitor of strigolactone biosynthesis in plants. Strigolactones are plant hormones that regulate various physiological processes, including shoot branching and root architecture. The inhibition of SL production by TIS108 leads to several phenotypic changes in treated plants.

Biological Activity in Plants

Recent studies have demonstrated that TIS108 treatment results in:

- Increased Branching : TIS108-treated Arabidopsis plants exhibited a bushy phenotype due to enhanced branching, similar to SL-deficient mutants. This effect is attributed to the feedback regulation caused by reduced SL levels .

- Root Hair Elongation Suppression : The compound significantly suppressed root hair elongation in wild-type plants. However, this effect was not observed in SL-deficient mutants, indicating a specific action on SL pathways .

Table 1: Effects of TIS108 on Plant Phenotypes

| Phenotype Change | Observation |

|---|---|

| Increased Branching | Yes |

| Suppressed Root Hair Growth | Yes |

| Recovery with GR24 Application | Yes (indicates SL involvement) |

Study 1: Arabidopsis Response to TIS108

In a controlled experiment with Arabidopsis, researchers treated plants with varying concentrations of TIS108. The results showed that at lower concentrations (3 µM), plants developed a bushier appearance with increased branching. Conversely, higher concentrations led to more severe growth inhibition and morphological changes consistent with SL deficiency .

Study 2: Comparative Analysis with Other Triazoles

A comparative study evaluated the biological activity of TIS108 against other triazole derivatives. It was found that while many triazoles inhibit P450 monooxygenases involved in hormone biosynthesis, TIS108 specifically targeted SL pathways without significantly affecting gibberellin or brassinosteroid levels .

Implications for Agriculture

The ability of TIS108 to manipulate plant growth through SL inhibition presents potential applications in agriculture:

- Weed Management : By altering plant hormone levels, TIS108 could be utilized to enhance crop resilience against parasitic weeds that rely on strigolactones for germination.

- Crop Yield Optimization : Understanding the balance of hormone levels can lead to strategies that optimize crop yields by controlling branching and root development.

Propiedades

IUPAC Name |

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSREBFOVZSWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.